Cas no 105029-41-2 (Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)-)
![Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)- structure](https://de.kuujia.com/scimg/cas/105029-41-2x500.png)
105029-41-2 structure
Produktname:Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)-
Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)-
- argiopine
- Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]ami
- Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-...
- N-[5-[3-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
- N~1~-[5-({3-[(3-{[N~5~-(diaminomethylidene)-L-ornithyl]amino}propyl)amino]propyl}amino)pentyl]-N~2~-[(2,4-dihydroxyphenyl)acetyl]-L-aspartamide
- argiotoxin
- Argiotoxin636
- GTPL4138
- Butanediamide, N1-(16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl)-2-(((2,4-dihydroxyphenyl)acetyl)amino)-, (S-(R*,R*))-
- argiotoxin 636
- AR 636
- 108687-79-2
- N~1~-{5-[(3-{[3-(L-arginylamino)propyl]amino}propyl)amino]pentyl}-N~2~-[(2,4-dihydroxyphenyl)acetyl]-L-aspartamide
- (2S)-N-(5-{[3-({3-[(2S)-2-amino-5-[(diaminomethylidene)amino]pentanamido]propyl}amino)propyl]amino}pentyl)-2-[2-(2,4-dihydroxyphenyl)acetamido]butanediamide
- 105029-41-2
- CHEMBL1098240
- DTXSID60909308
- AR636
- N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid
- (S-(R*,R*))-N1-(16,21-Diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl)-2-(((2,4-dihydroxyphenyl)acetyl)amino)butanediamide
- Q20888492
- Argiotoxin-636
- CHEBI:34541
- ArgTX-636
- Argiopin
- AR-636
- (2S)-N-[5-[3-[3-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
- LU7
- (2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
- BDBM50316373
- SCHEMBL17014644
-
- Inchi: 1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1
- InChI-Schlüssel: FTNICLJXPYLDAH-GOTSBHOMSA-N
- Lächelt: O=C([C@H](CC(N)=O)NC(CC1C=CC(=CC=1O)O)=O)NCCCCCNCCCNCCCNC([C@H](CCC/N=C(\N)/N)N)=O
Berechnete Eigenschaften
- Genaue Masse: 636.40756
- Monoisotopenmasse: 636.407129
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 11
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 45
- Anzahl drehbarer Bindungen: 25
- Komplexität: 905
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 285
- XLogP3: -2.8
Experimentelle Eigenschaften
- Dichte: 1.35
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Brechungsindex: 1.62
- PSA: 282.83
- LogP: 4.29680
Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)- Verwandte Literatur
-
1. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivityYuji Kazuta,Ryuichi Tsujita,Shigeo Uchino,Noriko Kamiyama,Daisuke Mochizuki,Kanako Yamashita,Yutaka Ohmori,Akitake Yamashita,Tamotsu Yamamoto,Shinich Kohsaka,Akira Matsuda,Satoshi Shuto J. Chem. Soc. Perkin Trans. 1 2002 1199
-
Roberto G. S. Berlinck,Stelamar Romminger Nat. Prod. Rep. 2016 33 456
-
Dan-Bi Sung,Jong Seok Lee RSC Med. Chem. 2023 14 412
-
Michael North Contemp. Org. Synth. 1996 3 323
-
Toshiyuki Kowada,Hiroki Maeda,Kazuya Kikuchi Chem. Soc. Rev. 2015 44 4953
105029-41-2 (Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)-) Verwandte Produkte
- 905693-02-9(ethyl 4-{2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetyl}piperazine-1-carboxylate)
- 2228266-56-4(3-(cyclopentylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2248268-92-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2,5-dioxoimidazolidin-1-yl)butanoate)
- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)
- 611-69-8(2-Methyl-1-phenyl-1-propanol)
- 84860-35-5(N-(Anilinocarbonyl)valine)
- 898447-44-4(4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate)
- 2229113-05-5(methyl 3-(aminomethyl)-5-cyclopentylpentanoate)
- 2640948-84-9(2-Methyl-3-[(pyridin-4-yl)methoxy]pyridine)
- 2137959-99-8(1-(5-bromopyridin-3-yl)methyl-3-methyl-1H-pyrazol-4-amine)
Empfohlene Lieferanten
Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
